[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a bromo group and a bromomethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethanesulfonyl)ethenylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The bromomethanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted benzene derivative, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as an antimicrobial or anticancer agent by modifying its structure to enhance its biological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique functional groups allow for the creation of materials with specific properties, such as increased thermal stability or improved mechanical strength.
Wirkmechanismus
The mechanism by which [1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Another brominated compound with different functional groups.
2-Bromoethyl methyl ether: Similar in structure but with an ether group instead of a sulfonyl group.
Bromomethyl methyl ether: Contains a bromomethyl group but lacks the sulfonyl functionality.
Uniqueness
[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene is unique due to the presence of both a bromo group and a bromomethanesulfonyl group
Eigenschaften
CAS-Nummer |
648428-36-8 |
---|---|
Molekularformel |
C9H8Br2O2S |
Molekulargewicht |
340.03 g/mol |
IUPAC-Name |
[1-bromo-2-(bromomethylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C9H8Br2O2S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
BFKBFLXMXOOYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CS(=O)(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.